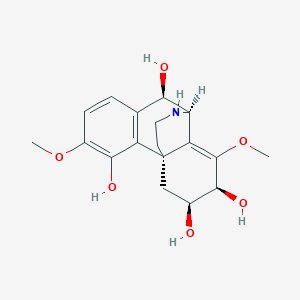
Tazopsine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tazopsine, also known as this compound, is a useful research compound. Its molecular formula is C18H23NO6 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimalarial Activity
Mechanism of Action
Tazopsine exhibits potent antiplasmodial activity against Plasmodium falciparum and Plasmodium yoelii, specifically targeting the liver stages of these parasites. In vitro studies have shown that this compound can completely inhibit the development of these parasites in cultured primary hepatocytes at low concentrations. The half-maximal inhibitory concentration (IC50) values are reported as follows:
- P. falciparum: IC50 = 4.2 μM
- P. yoelii: IC50 = 3.1 μM
The therapeutic indices (TI) for this compound are also notable, with TI values of 7 for P. falciparum and 14 for P. yoelii, indicating a favorable safety profile compared to its efficacy .
Derivative Development
Researchers have synthesized derivatives of this compound to enhance its efficacy and reduce toxicity. One such derivative, N-cyclopentyl-tazopsine (NCP-tazopsine), has shown improved safety and comparable efficacy:
- NCP-tazopsine: IC50 = 3.3 μM (for P. yoelii), TI = 46
- NCP-tazopsine: IC50 = 42.4 μM (for P. falciparum), TI = 60
NCP-tazopsine has been successful in providing complete protection in mice against malaria when administered orally .
Comparative Efficacy with Other Compounds
Recent studies have compared this compound with other antimalarial compounds, revealing its competitive edge in specific contexts:
- Dextromethorphan Derivatives : A study indicated that certain derivatives of dextromethorphan exhibit superior inhibitory potency compared to this compound against both liver and blood stages of P. falciparum. For instance, one derivative showed an IC50 of approximately 760 nM against liver stages, outperforming this compound .
Case Studies
In Vivo Studies
A series of in vivo experiments demonstrated the effectiveness of this compound and its derivatives in murine models:
- Mice treated with this compound exhibited significant protection against malaria infections when dosed below toxic levels.
- The derivative NCP-tazopsine was particularly noted for its reduced toxicity while maintaining high efficacy against liver-stage parasites .
Clinical Implications
The potential for this compound and its derivatives to serve as prophylactic treatments is under investigation, with ongoing research aimed at understanding their pharmacokinetics and long-term safety profiles before human trials can commence .
Summary Table
| Compound | Target Parasite | IC50 (μM) | Therapeutic Index |
|---|---|---|---|
| This compound | P. falciparum | 4.2 | 7 |
| P. yoelii | 3.1 | 14 | |
| NCP-tazopsine | P. falciparum | 42.4 | 60 |
| P. yoelii | 3.3 | 46 | |
| Dextromethorphan Derivative | P. falciparum | ~0.76 | Not specified |
化学反应分析
Reductive Alkylation to Synthesize NCP-Tazopsine
Tazopsine undergoes reductive alkylation to produce N-cyclopentyl-tazopsine (NCP-tazopsine) , a derivative with reduced toxicity and hepatic-stage specificity against Plasmodium parasites.
Reaction Conditions
-
Reagents : Cyclopentanone, sodium cyanoborohydride (NaCNBH₃)
-
Solvent : Absolute methanol
-
Conditions : Stirred at room temperature under argon for 24 hours
Mechanism :
The reaction involves imine formation between this compound’s primary amine and cyclopentanone, followed by reduction with NaCNBH₃.
O-Methylation of this compound
Methylation of this compound’s hydroxyl groups produces derivatives with altered bioactivity.
Example Reaction : Synthesis of 4-O-Methyl-Tazopsine
-
Reagent : Diazomethane (CH₂N₂)
-
Solvent : Anhydrous methanol
-
Conditions : 0°C for 12 hours
Product Characterization :
Reductive Amination for N-Alkyl Derivatives
This compound’s amine group reacts with aldehydes to form N-alkyl derivatives via reductive amination.
General Procedure :
-
Reagents : Aldehyde (e.g., formaldehyde, benzaldehyde), NaCNBH₃
-
Solvent : Methanol
-
Conditions : Room temperature under argon for 24 hours
Notable Derivatives :
| Derivative | R Group | Yield (%) | Bioactivity (IC₅₀) |
|---|---|---|---|
| N-Benzyl-tazopsine | Benzyl | 52 | 1.8 μM (hepatic stages) |
| N-4-Bromobenzyl | 4-Bromobenzyl | 60 | 0.9 μM (hepatic stages) |
| N-2'-Pyrrolylmethyl | Pyrrolylmethyl | 45 | 760 nM (hepatic stages) |
Acetylation of this compound
Acetylation modifies this compound’s amine group to improve metabolic stability.
Reaction :
-
Reagent : Acetic anhydride (Ac₂O)
-
Solvent : Methanol
-
Conditions : 1 hour at room temperature
Product (N-Acetyl-Tazopsine) :
Biological Activity of Key Derivatives
This compound derivatives exhibit stage-specific antiplasmodial activity:
| Compound | Hepatic Stage IC₅₀ | Blood Stage IC₅₀ | Selectivity (Liver/Blood) |
|---|---|---|---|
| This compound | 1.2 μM | >10 μM | >8.3 |
| NCP-Tazopsine | 0.8 μM | >10 μM | >12.5 |
| N-2'-Pyrrolylmethyl | 760 nM | 2.1 μM | 2.8 |
Key Findings :
-
NCP-tazopsine retains hepatic-stage activity while eliminating blood-stage toxicity .
-
N-2'-pyrrolylmethyl derivatives show pan-cycle inhibition, including gametocytes (IC₅₀ = 13–18 μM) .
Structural Determinants of Activity
属性
分子式 |
C18H23NO6 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
(1S,8R,9R,12S,13S)-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraene-3,8,12,13-tetrol |
InChI |
InChI=1S/C18H23NO6/c1-24-10-4-3-8-11(16(10)23)18-5-6-19-13(14(8)21)12(18)17(25-2)15(22)9(20)7-18/h3-4,9,13-15,19-23H,5-7H2,1-2H3/t9-,13+,14+,15-,18-/m0/s1 |
InChI 键 |
CQFMGBHPLGTYRE-ZERSTCQWSA-N |
手性 SMILES |
COC1=C(C2=C(C=C1)[C@H]([C@H]3C4=C([C@H]([C@H](C[C@]42CCN3)O)O)OC)O)O |
规范 SMILES |
COC1=C(C2=C(C=C1)C(C3C4=C(C(C(CC42CCN3)O)O)OC)O)O |
同义词 |
tazopsine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















